1-Ethynyl-2,4-dimethylbenzene
Overview
Description
1-Ethynyl-2,4-dimethylbenzene is a derivative of ethynylbenzene, which is a key compound in the synthesis of various polymeric and oligomeric materials. The ethynyl group in these compounds serves as a reactive site for polymerization and cross-linking reactions, leading to materials with potential applications in electronics, photonics, and as advanced structural materials due to their unique physical and chemical properties.
Synthesis Analysis
The synthesis of ethynylbenzene derivatives, such as 1,4-diethynylbenzene, typically involves the introduction of ethynyl groups onto a benzene ring. This can be achieved through reactions such as Sonogashira coupling, which is a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides. The synthesis of these compounds is crucial as they serve as monomers for on-surface polymerization, as demonstrated on a Cu(111) surface under ultra-high vacuum conditions .
Molecular Structure Analysis
The molecular structure of ethynylbenzene derivatives is characterized by the presence of the ethynyl group attached to the benzene ring. The substitution pattern on the benzene ring can significantly influence the molecular packing, intermolecular interactions, and the overall crystal structure. For instance, the crystal structure of 1,4-bis(2-hydroxy-2-methyl-3-butynyl)-2-fluorobenzene shows a rich packing structure with a complex hydrogen bonding network, leading to the formation of various aggregates within the same unit cell . Similarly, the introduction of substituents such as fluorine atoms or amino groups can alter the hydrogen bonding patterns and crystal packing, as seen in a series of 1,4-diethynylbenzene derivatives .
Chemical Reactions Analysis
Ethynylbenzene derivatives undergo a variety of chemical reactions, including polymerization and cyclization. On-surface polymerization can yield disordered covalent networks with different coupling reactions . Additionally, the metallo-diethynylbenzene complex can be coupled into unsaturated organic frameworks, which are precursors to metal-containing poly(phenyleneethynylene)s . Furthermore, catalytic cyclization of 2-alkyl-1-ethynylbenzene derivatives can form indene and indanone products, involving a 1,5-hydrogen shift of metal-vinylidene intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethynylbenzene derivatives are influenced by their molecular structure and the nature of substituents on the aromatic ring. For example, the photophysics of 1,4-diethynyl-2-fluorobenzene in solution and in crystals reveals the effects of chromophore aggregation and planarization on its optical properties . The thermal stability and optical properties of platinum(ii) poly-yne polymers incorporating substituted 1,4-diethynylbenzene derivatives are affected by the substituents, with amino- and methoxy-derivatives showing the lowest thermal stability, while fluorinated ones exhibit increasing thermal stability with increasing fluorination . The thermodynamic properties of 1,4-dimethylbenzene in the ideal gas state, which is structurally similar to 1-ethynyl-2,4-dimethylbenzene, have been recalculated, indicating free or nearly free internal rotation of the methyl groups .
Scientific Research Applications
Electronic and Optical Properties
1-Ethynyl-2,4-dimethylbenzene and its derivatives have garnered attention due to their promising electrical, optical, and nonlinear optical properties, positioning them as potential candidates for applications in molecular electronics. The synthesis of various phenyleneethynylene derivatives has demonstrated the potential for creating materials with enhanced electrical and optical performance (Kitamura, Ouchi & Yoneda, 2004).
Polymerization and Material Science
The compound has been used in the polymerization processes to create polymers with diverse structural characteristics. Different catalysts, like Rh and Ta, have been employed to control the polymerization of derivatives of 1-Ethynyl-2,4-dimethylbenzene, leading to polymers with varying properties like solubility and cross-linking. These polymers are notable for their unique structural units and potential applications in materials science (Zhang, Shiotsuki & Masuda, 2006).
Electrocatalytic Applications
Ag doped Au44 nanoclusters, incorporating 1-Ethynyl-2,4-dimethylbenzene, have shown promise in the electrocatalytic conversion of CO2 to CO. The doping of Ag atoms into the Au44 nanocluster structure significantly disturbs its electronic configuration, enhancing the electron transport capability, which is crucial for effective catalysis in CO2 reduction reactions (Tang, Xu, Liu & Zhu, 2022).
Conformational Control and Molecular Interaction
Studies on the design and synthesis of conjugated aryleneethynyl molecules containing 1-Ethynyl-2,4-dimethylbenzene have revealed insights into conformational control and molecular interaction. Intramolecular hydrogen bonds and molecular electrostatic potential calculations suggest significant potential in understanding molecular conformations and designing molecules for specific functions (Bosch, Bowling & Oburn, 2021).
properties
IUPAC Name |
1-ethynyl-2,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-4-10-6-5-8(2)7-9(10)3/h1,5-7H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMODJHLJRNXLMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166811 | |
Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-2,4-dimethylbenzene | |
CAS RN |
16017-30-4 | |
Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016017304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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